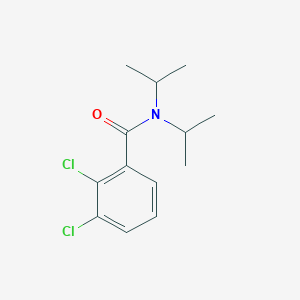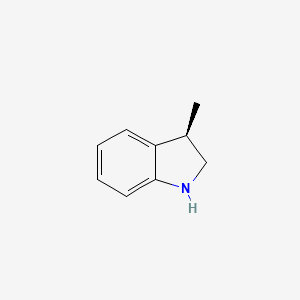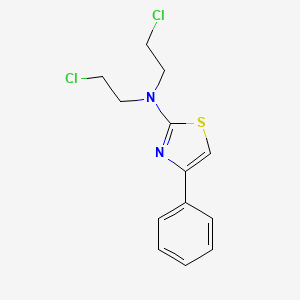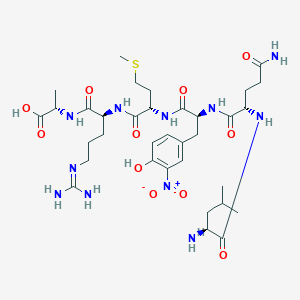![molecular formula C15H30O2Si B12569403 3-Penten-2-one, 4-[(dimethyloctylsilyl)oxy]- CAS No. 193552-44-2](/img/structure/B12569403.png)
3-Penten-2-one, 4-[(dimethyloctylsilyl)oxy]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Penten-2-one, 4-[(dimethyloctylsilyl)oxy]- is an organic compound that belongs to the class of α,β-unsaturated ketones It is characterized by the presence of a silyl ether group, which imparts unique chemical properties to the molecule
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Penten-2-one, 4-[(dimethyloctylsilyl)oxy]- typically involves the reaction of 3-Penten-2-one with a silylating agent such as dimethyloctylchlorosilane. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the silyl ether bond. The reaction conditions often include anhydrous solvents and inert atmosphere to prevent hydrolysis of the silylating agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-Penten-2-one, 4-[(dimethyloctylsilyl)oxy]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the α,β-unsaturated ketone to saturated ketones or alcohols.
Substitution: The silyl ether group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as alkoxides and amines can be used for substitution reactions.
Major Products
Oxidation: Carboxylic acids and ketones.
Reduction: Saturated ketones and alcohols.
Substitution: Various substituted silyl ethers.
Aplicaciones Científicas De Investigación
3-Penten-2-one, 4-[(dimethyloctylsilyl)oxy]- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-Penten-2-one, 4-[(dimethyloctylsilyl)oxy]- involves its reactivity as an α,β-unsaturated ketone. The compound can undergo nucleophilic addition reactions at the β-carbon, leading to the formation of various adducts. The silyl ether group can also participate in reactions, providing a site for further functionalization. Molecular targets and pathways involved include enzyme-catalyzed transformations and interactions with nucleophiles.
Comparación Con Compuestos Similares
Similar Compounds
3-Penten-2-one: A simpler α,β-unsaturated ketone without the silyl ether group.
4-(Trimethylsiloxy)-3-penten-2-one: A similar compound with a trimethylsilyl ether group instead of the dimethyloctylsilyl group.
Uniqueness
3-Penten-2-one, 4-[(dimethyloctylsilyl)oxy]- is unique due to the presence of the dimethyloctylsilyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where the silyl ether functionality is required.
Propiedades
Número CAS |
193552-44-2 |
|---|---|
Fórmula molecular |
C15H30O2Si |
Peso molecular |
270.48 g/mol |
Nombre IUPAC |
4-[dimethyl(octyl)silyl]oxypent-3-en-2-one |
InChI |
InChI=1S/C15H30O2Si/c1-6-7-8-9-10-11-12-18(4,5)17-15(3)13-14(2)16/h13H,6-12H2,1-5H3 |
Clave InChI |
ZYVBLYAKXNUOGG-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC[Si](C)(C)OC(=CC(=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1,2-Benzenediol, 4-(1,1-dimethylethyl)-5-[(4-methylphenyl)sulfonyl]-](/img/structure/B12569331.png)
![Methyl 2-[(benzyloxy)imino]-6-phenoxyhexanoate](/img/structure/B12569335.png)

![2,2-Dihydroxy-N-[(hydroxymethyl)carbamoyl]acetamide](/img/structure/B12569370.png)
![Oxazolo[3,2-a]pyridinium, 5-methyl-2-(4-nitrophenyl)-, perchlorate](/img/structure/B12569375.png)

![2,6-bis[3-(3-ethenylphenyl)-1H-1,2,4-triazol-5-yl]pyridine](/img/structure/B12569378.png)
![1-Chloro-3-{[4-(3-iodopropyl)phenyl]sulfanyl}benzene](/img/structure/B12569380.png)


![Dibutyl[(4-methylphenyl)methyl]tellanium bromide](/img/structure/B12569396.png)
